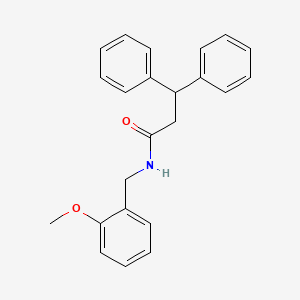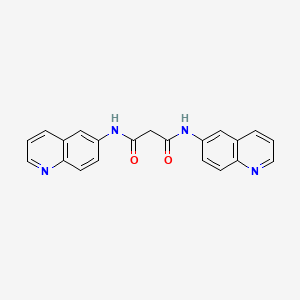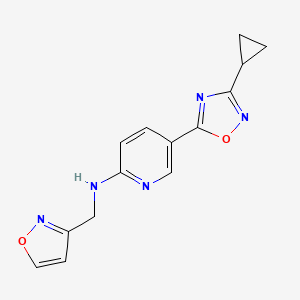
N-(2-methoxybenzyl)-3,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxybenzyl)-phenethylamines, also known as NBOMes, are a group of synthetic phenethylamine derivatives. They are recognized for their potent psychedelic effects . These compounds have been modified by the introduction of an N-2-methoxybenzyl group . They are prevalent in unregulated drug markets and their toxicity profile is still poorly understood .
Synthesis Analysis
The synthesis of similar compounds, such as NBOMes, can be achieved via the reduction of substituted β-nitrostyrenes using a NaBH4/CuCl2 system . This method also reduces nitrobenzene and methyl benzoate in 92 to 97% yields .
Chemical Reactions Analysis
NBOMes are known to interact potently with serotonin 5-HT2A, 5-HT2B, 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1 receptors . They exhibit low nanomolar affinity for 5-HT2A receptors, which is higher in comparison to other 2C compounds .
Aplicaciones Científicas De Investigación
Leishmaniasis Treatment Research
This compound has been characterized for its potential in vivo leishmanicidal activity against Leishmania mexicana . The research suggests that derivatives of this compound could be developed into treatments for leishmaniasis, a parasitic disease.
Hallucinogen Effect Analysis
Studies have investigated the hallucinogenic effects of compounds structurally similar to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide . These research efforts are crucial for understanding the pharmacological properties and potential risks associated with such psychoactive substances.
Bioinformatics
The compound’s derivatives are used in bioinformatics to understand biological data, which includes the study of genomic sequences and protein structures . This field is essential for advancing drug discovery and development.
Microbiorobotics
In the field of microbiorobotics, derivatives of this compound could be utilized in the design and fabrication of microrobots for biomedical and environmental engineering applications . These microrobots can perform precise tasks at a microscale level.
Neurotoxicity Studies
Research has been conducted to unravel the neurotoxicity profile of psychedelic phenethylamines and their N-benzylphenethylamine analogues, which are related to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide . These studies help in assessing the safety profile of new psychoactive substances.
Cancer Therapy Research
Compounds with a similar structure to N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide are being evaluated for their immune-stimulant properties in cancer therapies . This research is pivotal for developing treatments that can target tumor sites more effectively.
Mecanismo De Acción
Safety and Hazards
NBOMes are associated with significant toxicity . They have been linked to cases of acute intoxication, with brain and liver toxicity . Common adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs .
Direcciones Futuras
Given the potential harmful effects of NBOMes and their prevalence in unregulated drug markets, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed . This includes studies to evaluate their potential harmful effects and to better understand their toxicity profile .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-26-22-15-9-8-14-20(22)17-24-23(25)16-21(18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,21H,16-17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTHFLJKTRZQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-6-fluorobenzyl)thio]-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5223284.png)
![(2R*,6S*)-2,6-dimethyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B5223289.png)
![ethyl [1,3-dioxo-2-(4-propylbenzyl)-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5223295.png)
![N-(4-chlorophenyl)-N'-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)thiourea](/img/structure/B5223299.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5223301.png)
![ethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylate](/img/structure/B5223308.png)
![[(3-nitrophenyl)(phenyl)methyl]formamide](/img/structure/B5223317.png)
![11-{[7-hydroxy-3-(4-methoxyphenyl)-4-oxo-4H-chromen-8-yl]methyl}-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5223321.png)
![4-butoxy-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5223330.png)

![4-{3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B5223353.png)
![(3aS*,6aR*)-5-(1,4-dithiepan-6-yl)-3-[3-(4-methoxyphenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5223366.png)
